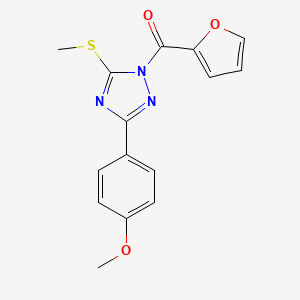
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide, also known as TBE-31, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TBE-31 belongs to the class of acrylamide derivatives that have been synthesized for their biological activity.
Mechanism of Action
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide inhibits the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting PI3K, this compound disrupts these pathways and induces cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been shown to inhibit tumor growth without causing significant side effects. This compound has also been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide is its potential as a selective inhibitor of PI3K and MMP-9. This specificity could make this compound a useful tool for studying the role of these enzymes in cancer and inflammation. One limitation of this compound is its low solubility in water, which could make it difficult to use in certain experiments.
Future Directions
Future research on 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide could focus on its potential use in combination with other cancer therapies. Studies could also investigate the mechanisms by which this compound reduces inflammation. Additionally, research could be conducted to improve the solubility of this compound and to develop more potent derivatives of the compound.
In conclusion, this compound is a synthetic compound that has potential applications in cancer research and as an anti-inflammatory agent. Its specificity as a PI3K and MMP-9 inhibitor makes it a useful tool for studying these enzymes. Further research is needed to fully understand the mechanisms of action of this compound and to develop more potent derivatives of the compound.
Synthesis Methods
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide is synthesized by reacting 4-tert-butylphenyl isocyanate with 2-ethoxyaniline in the presence of triethylamine and dichloromethane. The resulting product is then reacted with acryloyl chloride to form this compound. The purity of the compound is confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide has been studied for its potential applications in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-5-24-19-9-7-6-8-18(19)22-20(23)15-12-16-10-13-17(14-11-16)21(2,3)4/h6-15H,5H2,1-4H3,(H,22,23)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJQNLMLQAVRKT-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

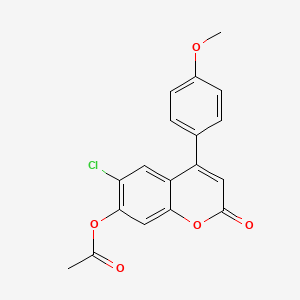
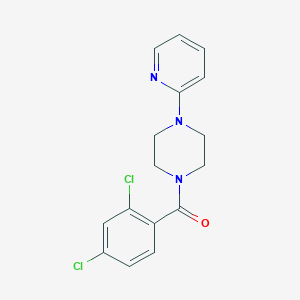
![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
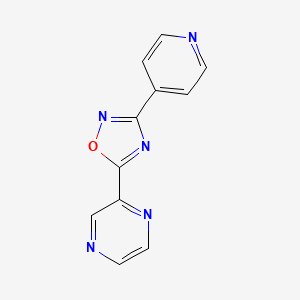
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)
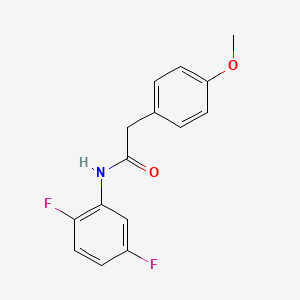
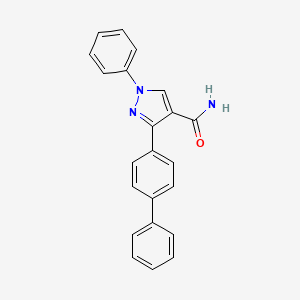


![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)
